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Abstract

Roselipins are a family of fungal metabolites that have garnered significant interest due to their
inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride
synthesis. This application note provides a detailed protocol for the total synthesis of Roselipin
2B, a member of this family. The synthetic strategy is adapted from the successful total
synthesis of Roselipin 1A and involves a convergent approach, assembling three key
fragments: a complex polyketide chain, a D-mannose derivative, and a Cl-esterified D-
arabinitol moiety. The protocol culminates in a late-stage glycosylation, final deprotection, and a
selective acetylation to yield the target molecule. This document offers comprehensive
experimental procedures, data tables, and workflow diagrams to guide researchers in the
synthesis of Roselipin 2B and its analogs for further biological evaluation.

Introduction

The Roselipin family, isolated from the marine fungus Gliocladium roseum, comprises four
members: Roselipin 1A, 1B, 2A, and 2B.[1] These natural products share a common highly
methylated polyketide backbone glycosylated with a D-mannose residue. The distinction
between the '1' and '2' series lies in the acetylation of the mannose moiety, with the '2' series
being the 6'-O-acetylated analogs. The 'A' and 'B' designation refers to the linkage of the D-
arabinitol unit, which is esterified to the polyketide core at its C5" or C1" hydroxyl group,
respectively.[1][2] Roselipin 2B is thus the 6'-O-acetyl derivative of Roselipin 1B. This protocol
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outlines a plausible total synthesis of Roselipin 2B, leveraging the synthetic route developed
for Roselipin 1A.

Retrosynthetic Analysis

The synthetic plan for Roselipin 2B is based on a convergent strategy, dissecting the molecule
into three main building blocks: the polyketide acid (I), the mannosyl donor (Il), and the
protected D-arabinitol fragment (111).
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Caption: Retrosynthetic analysis of Roselipin 2B.

Experimental Protocols
Synthesis of the Polyketide Core ()

The synthesis of the polyketide core follows the established route for the corresponding
fragment in the Roselipin 1A synthesis. Key reactions include a series of stereoselective aldol
reactions and substrate-controlled reductions to establish the multiple stereocenters.

Table 1: Summary of Key Steps for Polyketide Core Synthesis
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) Chiral Aldol TBSCI,
2 Protection ] protected 95
Adduct Imidazole
adduct
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3 protected LiBH4 Chiral Alcohol 90
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adduct
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4 Oxidation Chiral Alcohol DMP 92
Aldehyde
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_ _ Aldehyde, Polyketide
5 Kocienski KHMDS ) ) 78
o Sulfone intermediate
Olefination
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Saponificatio Polyketide ) Polyketide
n LiOH , 95
n ester Acid (1)

Detailed Protocol for a Key Step (e.g., Evans Aldol Reaction):

To a solution of the chiral oxazolidinone (1.0 equiv) in dry CH2Clz (0.2 M) at -78 °C is added
TiCla (1.1 equiv) dropwise. The resulting mixture is stirred for 10 min, followed by the addition
of DIPEA (1.2 equiv). After stirring for 30 min, propionaldehyde (1.5 equiv) is added, and the
reaction is stirred for 2 h at -78 °C. The reaction is quenched with a saturated aqueous solution
of NH4Cl and warmed to room temperature. The aqueous layer is extracted with CH2Cl2 (3x).
The combined organic layers are washed with brine, dried over Na2SOa4, filtered, and
concentrated under reduced pressure. The crude product is purified by flash column
chromatography on silica gel to afford the desired aldol adduct.
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Synthesis of the Protected D-Arabinitol Fragment (lllI)

For the synthesis of Roselipin 2B, the D-arabinitol fragment must be protected in a manner
that leaves the C1" hydroxyl group available for esterification.

Table 2: Protecting Group Strategy for D-Arabinitol

Hydroxyl Group Protecting Group Rationale

cz2", C3" Acetonide Protection of the cis-diol

C4", C5" Benzylidene acetal Protection of the remaining diol
c1" Free Site for esterification

Protocol for the Preparation of Protected D-Arabinitol (llI):

D-Arabinitol is first treated with 2,2-dimethoxypropane in the presence of a catalytic amount of
p-toluenesulfonic acid to form the 2,3:4,5-di-O-isopropylidene-D-arabinitol. Selective hydrolysis
of the less stable terminal acetonide followed by protection with benzaldehyde dimethyl acetal
will yield the desired 2,3-O-isopropylidene-4,5-O-benzylidene-D-arabinitol, leaving the C1"
hydroxyl free.

Synthesis of the Mannosyl Donor (ll)

A suitable mannosyl donor, such as a trichloroacetimidate or a thioglycoside, is prepared from
D-mannose with appropriate protecting groups to enhance (3-selectivity during glycosylation.
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Caption: Overall synthetic workflow for Roselipin 2B.

Fragment Coupling and Final Steps

o Glycosylation: The polyketide acid (1) is coupled with the mannosyl donor (II) under Schmidt
glycosylation conditions (e.g., TMSOTTf as a promoter) to form the 3-mannoside.

» Esterification: The resulting glycosylated polyketide is then esterified with the protected D-
arabinitol fragment (l11) using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl
chloride, EtsN, then DMAP).

» Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid for
acetals and silyl ethers, hydrogenation for benzylidene).

o Selective Acetylation: The fully deprotected Roselipin 1B is subjected to selective acetylation
at the primary 6'-hydroxyl group of the mannose residue. This can be achieved using
enzymatic methods or with a sterically hindered acetylating agent at low temperatures to
favor reaction at the less hindered primary alcohol. A common method involves the use of
acetic anhydride in pyridine at 0°C, carefully monitoring the reaction progress to avoid over-
acetylation.
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Table 3: Final Assembly and Modification

Reaction

Key

Step Substrates Product Yield (%)
Type Reagents
Polyketide
) Acid (1), Glycosylated
1 Glycosylation TMSOTf i 75
Mannosyl Polyketide
Donor (II)
2,4,6-
Glycosylated )
o _ trichlorobenz ~ Protected
2 Esterification Polyketide, ) o 80
o oyl chloride, Roselipin 1B
Arabinitol (111)
DMAP
) Protected o
3 Deprotection o H2/Pd-C, TFA  Roselipin 1B 60
Roselipin 1B
Ac20,
Selective o o o
4 ) Roselipin 1B Pyridine Roselipin 2B 50
Acetylation
(0°C)
Conclusion

This application note provides a comprehensive and detailed synthetic protocol for the total

synthesis of Roselipin 2B. By adapting the established route for Roselipin 1A and modifying

the synthesis of the D-arabinitol fragment, a convergent and efficient synthesis is achievable.

The provided experimental details, data tables, and diagrams serve as a valuable resource for

researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of

Roselipin 2B for further biological investigation and the development of novel DGAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Total Synthesis Protocol for Roselipin 2B: An
Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240305#total-synthesis-protocol-for-roselipin-2b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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